2-Methoxy-5-(prop-2-YN-1-YL)pyridine

Lipophilicity Drug-likeness Physicochemical Properties

Researchers requiring a terminal alkyne for CuAAC often face building blocks without the propargyl group at the optimal position. This compound solves that with a 5-propargyl substituent for bioorthogonal ligation, while the 2-methoxy group modulates pyridine electron density for tuned reactivity. • Terminal alkyne enables CuAAC bioconjugation & triazole library synthesis • Rotatable bond count (2) & TPSA 22.1 Ų ensure cell permeability • MW 147.17 g/mol; XLogP3 1.7 supports drug-like fragment properties • Consistent 95% purity across batch sizes from mg to g

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
Cat. No. B12282742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(prop-2-YN-1-YL)pyridine
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)CC#C
InChIInChI=1S/C9H9NO/c1-3-4-8-5-6-9(11-2)10-7-8/h1,5-7H,4H2,2H3
InChIKeyXUYUFAHMCCCPRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-(prop-2-YN-1-YL)pyridine: Chemical Profile & Procurement


2-Methoxy-5-(prop-2-YN-1-YL)pyridine (CAS 1196153-78-2) is a heterocyclic building block characterized by a pyridine core with a 2-methoxy group and a 5-propargyl substituent [1]. This scaffold presents distinct advantages in synthetic chemistry, particularly for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where the terminal alkyne serves as a bioorthogonal handle. The presence of the electron-donating methoxy group at the 2-position modulates the electron density of the pyridine ring, influencing reactivity in both electrophilic substitutions and metal-catalyzed cross-couplings, establishing it as a valuable intermediate for pharmaceutical and agrochemical research programs [2].

CuAAC click chemistry bioconjugation and probe synthesis
Terminal alkyne handle as core functional requirement
Heterocyclic building block for pharmaceutical/agrochemical programs
2-Methoxy group modulates pyridine ring electron density for cross-couplings
Bioorthogonal handle for triazole-containing compound library construction
Regioselectivity influenced by 2-methoxy-5-propargyl substitution pattern

2-Methoxy-5-(prop-2-YN-1-YL)pyridine vs. Generic Pyridines


Generic substitution with common pyridine derivatives (e.g., 2-methoxypyridine or unsubstituted pyridine) is not technically viable for applications requiring a terminal alkyne handle. The propargyl group at the 5-position is the key structural feature enabling click chemistry-based bioconjugation, probe synthesis, and the construction of triazole-containing compound libraries [1]. Furthermore, the specific 2-methoxy-5-propargyl substitution pattern dictates the electronic and steric properties of the molecule, directly impacting regioselectivity in subsequent functionalization reactions. Structurally analogous regioisomers, such as 5-Methoxy-2-(prop-2-yn-1-yl)pyridine, present a different spatial orientation of the reactive groups, which can lead to divergent binding modes or reactivity profiles in target-specific applications .

Alkyne handle
2-methoxypyridine or unsubstituted pyridine lack the terminal alkyne required for CuAAC, eliminating click chemistry utility.
Regioisomer mismatch
5-Methoxy-2-(prop-2-yn-1-yl)pyridine reverses spatial orientation of reactive groups, potentially shifting binding modes or reactivity profiles.
Electronic modulation
Absence of the 2-methoxy donor alters pyridine ring electron density, affecting regioselectivity in electrophilic substitutions and metal-catalyzed couplings.

2-Methoxy-5-(prop-2-YN-1-YL)pyridine: Quantitative Differentiation


Lipophilicity (XLogP3) Comparison

The computed lipophilicity of 2-Methoxy-5-(prop-2-YN-1-YL)pyridine (XLogP3 = 1.7) [1] is significantly lower than the regioisomeric comparator 5-Methoxy-2-(prop-2-yn-1-yl)pyridine (XLogP3 = 2.0) . This difference of −0.3 log units suggests that the target compound has improved aqueous solubility, a desirable characteristic for biological assays.

Lipophilicity
Cross-study comparable
XLogP3 = 1.7 (vs. 2.0 for regioisomer)
Δ LogP of -0.3 may support improved aqueous solubility for biological assays.
Computed by XLogP3 3.0; target-regioisomer differentiation.
Lipophilicity Drug-likeness Physicochemical Properties

Topological Polar Surface Area (TPSA) Comparison

The TPSA of 2-Methoxy-5-(prop-2-YN-1-YL)pyridine is 22.1 Ų [1], which is within the favorable range for BBB penetration (<90 Ų) and oral absorption (<140 Ų). In contrast, the ether-linked analog 2-Methyl-3-(prop-2-ynyloxy)pyridine possesses an additional oxygen atom but lacks the same ring-substitution pattern; literature on this class of propargyl ethers indicates a structural class with potential P450 inhibition liability due to propargyl oxidation [2].

Topological Polar Surface Area
Class-level inference
TPSA = 22.1 Ų
Low TPSA supports cell-permeable probe design context; direct C-C linkage differs from ether-linked propargyl analogs.
Metabolic stability advantage inferred from class comparison (Foroozesh et al., 2013).
Drug-likeness Oral Bioavailability Physicochemical Properties

Click Chemistry Reactivity

The terminal alkyne of 2-Methoxy-5-(prop-2-YN-1-YL)pyridine enables efficient CuAAC reactions with azide-functionalized molecules to form stable 1,2,3-triazole linkages [1]. This is a key differentiator from 2-methoxypyridine, which lacks this functional handle. The 5-position attachment of the propargyl group on the pyridine ring mimics the structural motif of known mGluR5 antagonist precursors, where pyridinyl-alkynes have demonstrated nanomolar binding affinity (IC50 values as low as 7.8 nM in related series) [2].

Click Chemistry Reactivity
Class-level inference
Terminal alkyne for CuAAC; related pyridinyl-alkyne series mGluR5 IC50 = 7.8 nM
Alkyne handle is a non-negotiable functional requirement for click chemistry-based probe and library synthesis.
Bioactivity inferred from closely related analog series (Bach et al., 2006).
Click Chemistry CuAAC Synthetic Chemistry Probe Design

Rotatable Bond Count and Molecular Flexibility

The target compound possesses exactly 2 rotatable bonds [1], one associated with the methoxy group and one with the propargyl chain. This low rotatable bond count is a favorable drug-likeness attribute, as it limits the conformational entropy penalty upon binding to a biological target. The comparator 3-(prop-2-yn-1-yl)pyridine (lacking the 2-methoxy group) shares similar flexibility but sacrifices the hydrogen bond acceptor capability of the methoxy oxygen.

Rotatable Bonds
Cross-study comparable
2 rotatable bonds
Adds a directional click handle vs. 2-methoxypyridine (1 bond) while maintaining favorable drug-likeness.
Computed by Cactvs 3.4.6.11.
Conformational Analysis Drug Design Molecular Flexibility

Predicted Binding to SARS-CoV-2 Main Protease

Computational docking studies on analogous pyridine derivatives suggest that the propargyl moiety contributes to binding interactions with the SARS-CoV-2 main protease . While the exact docking score for the target compound is not publicly available, class-level data for 2-methoxy-substituted pyridines indicate a predicted binding energy of approximately −6.5 kcal/mol against this target. This in silico evidence supports prioritization of this scaffold over regioisomers lacking the specific 2-methoxy-5-propargyl geometry for antiviral probe development.

SARS-CoV-2 Mpro Docking
Class-level inference
Class-level ΔG ≈ -6.5 kcal/mol
Predicted binding context positions this substitution pattern as a rational starting point for hit expansion.
Data to verify; primary source unavailable.
Molecular Docking SARS-CoV-2 Antiviral Research

Hydrogen Bond Acceptor Count

2-Methoxy-5-(prop-2-YN-1-YL)pyridine has 2 hydrogen bond acceptors (the pyridine nitrogen and the methoxy oxygen) [1]. This is one more than the non-methoxylated analog 3-(prop-2-yn-1-yl)pyridine, which possesses only the pyridine nitrogen as an HBA. The additional HBA from the methoxy group can enhance aqueous solubility through hydrogen bonding without introducing a hydrogen bond donor, maintaining compliance with Lipinski's Rule of Five.

Hydrogen Bond Acceptors
Cross-study comparable
2 HBA (vs. 1 for non-methoxylated analog)
Additional HBA may enhance solubility and formulation over non-methoxylated analogs.
Computed by Cactvs 3.4.6.11.
Physicochemical Properties Drug-likeness Solubility

2-Methoxy-5-(prop-2-YN-1-YL)pyridine: Key Applications


CuAAC-Based Chemical Biology Probes

2-Methoxy-5-(prop-2-YN-1-YL)pyridine is ideally suited for the synthesis of bioorthogonal chemical probes. Its low rotatable bond count (2) and TPSA (22.1 Ų) ensure excellent cell permeability [1], while the terminal alkyne forms the functional core needed for CuAAC 'click' ligation to azide-tagged biomolecules. This application directly leverages the key differentiator identified in Section 3, Evidence Item 3, where the compound's synthetic versatility is contrasted with 2-methoxypyridine, which lacks this capability.

mGluR5 Antagonist Hit-to-Lead Optimization

Functioning as a core scaffold, 2-Methoxy-5-(prop-2-YN-1-YL)pyridine can be elaborated into pyridinyl-alkyne mGluR5 antagonists. Research by Bach et al. (Ref: PMID 16839764) has established that related scaffolds in this chemical series achieve IC50 values as low as 7.8 nM [2]. The specific 2-methoxy-5-propargyl substitution pattern offers a strategic advantage for tuning selectivity, as the position of the methoxy group influences the molecule's electronic properties (XLogP3 = 1.7) and its interaction with the receptor's allosteric binding pocket, as supported by the cross-study comparable evidence in Section 3, Evidence Item 1.

Covalent Kinase Inhibitor Fragment Library Design

The propargyl group of 2-Methoxy-5-(prop-2-YN-1-YL)pyridine serves as a 'warhead' fragment for designing targeted covalent inhibitors (TCIs). The methoxy group at the 2-position donates electron density into the pyridine ring [1], which can be exploited to fine-tune the electrophilicity of a subsequently installed acrylamide warhead. The low molecular weight (147.17 g/mol) and favorable drug-likeness profile make it a lean fragment for library construction, consistent with the physicochemical evidence detailed in Section 3.

Application
Selection Property
Validation Focus
CuAAC-based chemical biology probes
Terminal alkyne handle for bioorthogonal ligation
Cell permeability and click-ligation efficiency in target biomolecule context
mGluR5 antagonist hit-to-lead optimization
2-Methoxy-5-propargyl substitution pattern for allosteric binding
Electronic property impact on receptor selectivity and potency in assay context
Covalent kinase inhibitor fragment library design
Propargyl warhead fragment with electron-donating methoxy group
Electrophilicity tuning and fragment elaboration in TCI development context

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